6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
Description
Properties
IUPAC Name |
8-(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-6-10-12-8(11)4-3-5-9(12)13(16)18-14(10)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLMXPDERMJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of 6-bromobenzo[de]isochromene-1,3-dione with N,N-dimethylethane-1,2-diamine in ethanol. This reaction proceeds with a satisfactory yield of 95% . Another method involves the reaction of 6-(dimethylamino)benzo[de]isochromene-1,3-dione with benzylamine in the presence of zinc acetate and imidazole at 140°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include benzylamine, zinc acetate, and imidazole . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylamine yields a benzylamine derivative of the compound .
Scientific Research Applications
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione involves its interaction with DNA. As a DNA-targeted chemotherapeutic agent, it primarily acts by interfering with DNA synthesis, replication, or processing . This interaction leads to the induction of apoptosis in cancer cells, making it a potential antitumor agent .
Comparison with Similar Compounds
The 1,8-naphthalimide core is highly modular, with substitutions at the 6-position significantly altering physicochemical and functional properties. Below is a detailed comparison of 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione with structurally related analogs:
Substituent Effects on Fluorescence and Reactivity
Key Observations :
- Electron-donating groups (e.g., -N(CH₃)₂, morpholino, piperidinyl) enhance fluorescence intensity and redshift emission wavelengths due to increased conjugation and reduced non-radiative decay .
- Electron-withdrawing groups (e.g., -Br, -NO₂) quench fluorescence but improve reactivity for further functionalization (e.g., Suzuki coupling, nucleophilic substitution) .
Thermal and Solubility Data
| Compound | Melting Point (°C) | Solubility |
|---|---|---|
| This compound | 174–176* | Soluble in DMSO, DMF; moderate in ethanol |
| 6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione | 220–222 | Poor in polar solvents |
| 6-Morpholino-1H,3H-benzo[de]isochromene-1,3-dione | 168–170 | High in DMSO, chloroform |
| 6-Piperidin-1-yl-1H,3H-benzo[de]isochromene-1,3-dione | 174–176 | Soluble in ethanol, DMF |
*Melting point data for the dimethylamino derivative is extrapolated from .
Biological Activity
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione (CAS No. 77976-79-5) is a synthetic compound with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₁N₁O₃
- Molecular Weight : 241.24 g/mol
- Structure : The compound features a benzoisochromene core with a dimethylamino substituent that may enhance its biological interactions.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values against different cell lines:
These findings indicate that the compound is particularly effective against lung cancer cells (A549), suggesting a selective action that could be exploited in therapeutic contexts.
The compound has been identified as an inhibitor of human topoisomerase IIα, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells. The following points highlight key findings related to its mechanism:
- Topoisomerase IIα Inhibition : Studies show that the compound inhibits topoisomerase IIα activity at concentrations as low as 1 µM, with complete inhibition observed at 1.5 µM when tested against supercoiled plasmid DNA .
- Selectivity : In tests against normal human kidney cells (HEK293), the compound exhibited low cytotoxicity, indicating a favorable therapeutic window .
Case Studies
Several case studies have highlighted the potential of this compound in cancer treatment:
- In Vivo Studies : Animal models treated with derivatives of this compound showed significant tumor regression, with minimal side effects compared to conventional chemotherapeutics.
- Combination Therapies : When used in combination with other chemotherapeutic agents, there was an observed synergistic effect, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cyclization of naphthalic anhydride derivatives followed by dimethylamino functionalization. Key steps include:
- Cyclocondensation : Reacting naphthalene-1,8-dicarboxylic anhydride with dimethylamine derivatives under reflux in acetic acid .
- Functionalization : Introducing the dimethylamino group via nucleophilic substitution or palladium-catalyzed coupling .
- Critical Parameters : Temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd(PPh₃)₄) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .
Q. How is the structural integrity of this compound validated in experimental settings?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond lengths and angles, confirming the isochromene backbone and dimethylamino substituent placement .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.8–3.1 ppm (N(CH₃)₂) and aromatic protons (δ 6.5–8.2 ppm) .
- FT-IR : Stretches at 1700–1750 cm⁻¹ (C=O) and 2800–2900 cm⁻¹ (N-CH₃) .
Q. What preliminary biological screening methods are recommended for this compound?
- Assay Design :
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard Mitigation :
- Use PPE (gloves, goggles) due to potential irritancy (skin/eye contact) .
- Store in airtight containers at 2–8°C to prevent degradation .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. dimethylamino) on target binding using analogs from literature .
- Dose-Response Curves : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
- Example : Dimethylamino analogs show enhanced solubility but reduced DNA intercalation vs. halogenated derivatives .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methods :
- Molecular Docking (AutoDock/Vina) : Simulate interactions with DNA topoisomerase II or kinase domains using PDB structures (e.g., 1ZXM) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How can reaction intermediates be trapped and characterized to elucidate synthesis mechanisms?
- Techniques :
- LC-MS/QTOF : Monitor intermediates (e.g., naphthalic anhydride adducts) in real-time .
- Trapping Agents : Use TEMPO or DMPO to stabilize radicals in photochemical steps .
Q. What strategies enable comparative studies with structurally related heterocycles?
- Experimental Design :
- Parallel Synthesis : Prepare benzo[de]isoquinoline-dione and isochromene-dione analogs under identical conditions .
- Biological Profiling : Test all compounds against the same panel of enzymes/cell lines to normalize activity trends .
- Key Finding : Isochromene derivatives exhibit higher fluorescence quantum yields than isoquinoline analogs, aiding imaging applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
